molecular formula C13H22N2O5 B176289 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid CAS No. 288851-44-5

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B176289
CAS No.: 288851-44-5
M. Wt: 286.32 g/mol
InChI Key: ZLNADSVMXTWJPD-UHFFFAOYSA-N
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Description

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with carboxylic acid and tert-butyl ester groups. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative through the reaction of piperazine with an appropriate acylating agent.

    Introduction of Carboxylic Acid Group:

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carboxylic acid group to an aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like ammonia (NH3) or thiolates (RS-) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving piperazine derivatives.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid methyl ester
  • 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid ethyl ester
  • 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid isopropyl ester

Uniqueness

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid stands out due to its tert-butyl ester group, which imparts unique steric and electronic properties. This makes it more resistant to hydrolysis and provides distinct reactivity compared to its methyl, ethyl, and isopropyl counterparts.

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-8-6-14(7-9-15)10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNADSVMXTWJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338011
Record name 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288851-44-5
Record name 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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